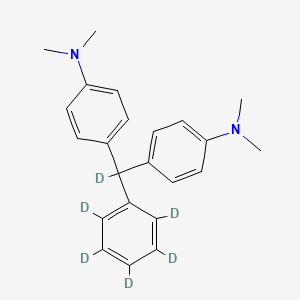

Leucomalachite Green-d6

Vue d'ensemble

Description

Leucomalachite Green-d6 (LMG-d6) is a fluorescent dye that has been used in a variety of scientific research applications for many years. It is a water-soluble compound with a structure consisting of a planar phenyl ring connected to a pyridine ring. It is a derivative of the dye leucomalachite green (LMG) and is also known as this compound chloride or this compound trihydrate. LMG-d6 has been used in a variety of biochemical and physiological studies, as well as in lab experiments. Additionally, the paper will provide a list of potential future directions for research with LMG-d6.

Applications De Recherche Scientifique

Leucomalachite Green-d6 : Analyse complète des applications de la recherche scientifique

Détection d'agents antimicrobiens chez les animaux aquatiques : this compound est utilisé dans des études pour développer des aptamères spécifiques à la cible afin de détecter le vert de leucomalachite (LMG), un métabolite dérivé du vert de malachite (MG). Le LMG est largement utilisé comme agent antimicrobien contre les parasites, les champignons et les protozoaires responsables de maladies infectieuses chez les animaux aquatiques. La détection est cruciale en raison de l'accumulation potentielle à long terme du LMG dans les tissus animaux et de sa catégorisation comme cancérogène .

Développement d'une méthode de détection colorimétrique : Les chercheurs ont utilisé this compound dans le développement de méthodes de détection colorimétriques. Ces méthodes sont conçues pour une détection rapide et sensible, ce qui est nécessaire pour déterminer la contamination des produits aquatiques par le LMG afin de prévenir la contamination résiduelle .

Revue systématique et méta-analyse de la contamination : this compound a fait l'objet de revues systématiques et de méta-analyses pour déterminer la contamination mondiale des poissons par le MG et son métabolite réduit, le LMG. Ces recherches étudient l'accumulation de toxines influencées par les composants biologiques dans l'habitat de vie du poisson et la graisse du poisson .

Marquage isotopique stable : En tant qu'isotope stable, this compound est utilisé à des fins de recherche, en particulier dans le domaine de la chimie où les isotopes stables sont précieux pour le traçage des voies chimiques et des réactions .

Mécanisme D'action

Target of Action

Leucomalachite Green-d6, also known as Bis-(4-dimethylaminophenyl)phenyl-d5-methane-d1, is a derivative antimicrobial agent . The primary targets of this compound are parasites, fungus, and protozoans causing infectious diseases in aquatic animals .

Mode of Action

This compound interacts with its targets by inhibiting their growth and reproduction, thereby exerting its antimicrobial effects . The compound’s interaction with its targets results in changes at the cellular level, disrupting the normal functioning of the target organisms .

Biochemical Pathways

This compound affects various biochemical pathways in the target organisms. It interferes with the metabolic processes of the target organisms, leading to their death . The downstream effects of this interference include the disruption of the target organism’s life cycle and the prevention of the spread of infectious diseases in aquatic animals .

Pharmacokinetics

It is known that this compound can accumulate in animal tissues for long periods . This accumulation suggests that the compound has good bioavailability and can effectively reach its targets .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of growth and reproduction in the target organisms . This inhibition disrupts the life cycle of the target organisms, preventing the spread of infectious diseases in aquatic animals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy can be affected by the presence of other substances in the environment . Additionally, the compound’s stability can be influenced by factors such as temperature and pH . Despite these influences, this compound remains an effective antimicrobial agent in various environments .

Analyse Biochimique

Biochemical Properties

Leucomalachite Green-d6 plays a significant role in biochemical reactions, particularly in the detection and quantification of malachite green residues in environmental and biological samples. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic transformation. The interaction with these enzymes often results in the reduction of this compound to its leuco form, which is less toxic and more stable .

Cellular Effects

This compound influences several cellular processes. In various cell types, it has been observed to affect cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce changes in gene expression related to detoxification and stress response pathways. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as DNA and proteins. This compound can intercalate into DNA, causing structural changes that affect gene expression. It also acts as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access. These interactions result in significant biochemical and physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress, liver damage, and disruptions in metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites that are more easily excreted from the body. This metabolic transformation can affect the overall metabolic flux and levels of related metabolites, influencing the compound’s biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type, blood flow, and the presence of specific transport proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with DNA and other nuclear proteins. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function .

Propriétés

IUPAC Name |

4-[deuterio-[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i5D,6D,7D,8D,9D,23D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKXBGJNNCGHIC-OOBYGUTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583568 | |

| Record name | 4,4'-[(~2~H_5_)Phenyl(~2~H)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-13-0 | |

| Record name | 4,4'-[(~2~H_5_)Phenyl(~2~H)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

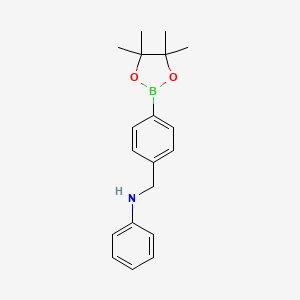

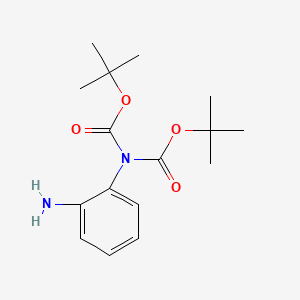

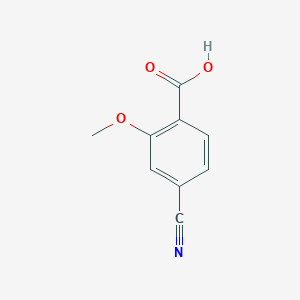

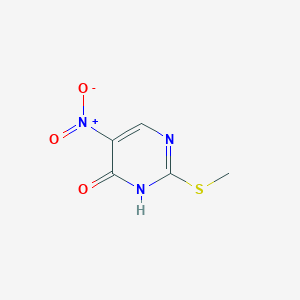

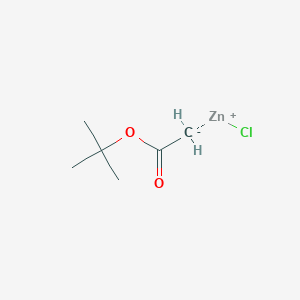

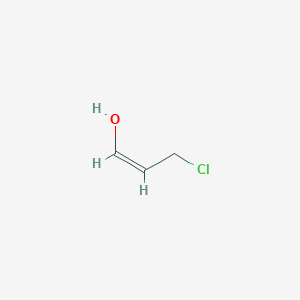

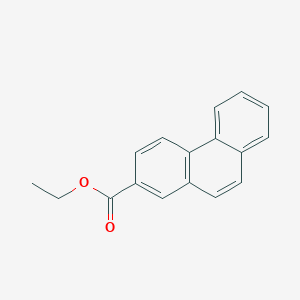

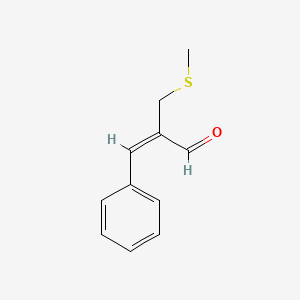

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

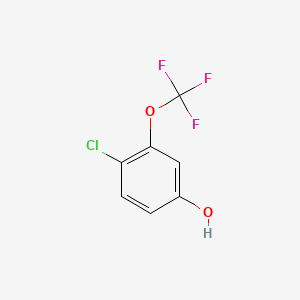

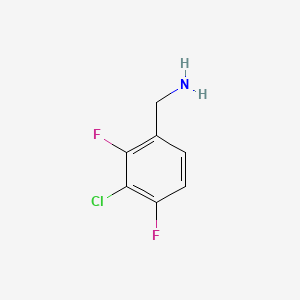

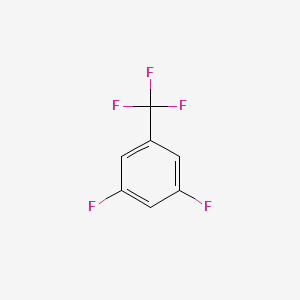

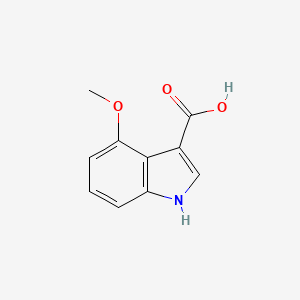

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.